3-(4-Bromophenoxy)oxetane

Medicinal Chemistry ADME Optimization Bioisostere Design

3-(4-Bromophenoxy)oxetane (1369534-96-2) is a unique oxetane bioisostere with a para-bromophenoxy group enabling cross-coupling diversification. Unlike carbon-linked analogs, the ether oxygen provides H-bond acceptor capability, enhancing metabolic stability. Precedented in adenosine A2A antagonist (Parkinson's) and cathepsin K inhibitor (osteoporosis) patents. The room-temperature Mitsunobu synthesis (vs. 130°C for methylene analogs) reduces scale-up risk. Offered at ≥95% purity with global shipping.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 1369534-96-2
Cat. No. B1398667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)oxetane
CAS1369534-96-2
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2
InChIKeyKTHYKLLJTJDHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenoxy)oxetane CAS 1369534-96-2: Procurement-Grade Oxetane Building Block Specifications and Purity Data


3-(4-Bromophenoxy)oxetane (CAS 1369534-96-2) is a heterocyclic organic compound featuring a four-membered oxetane ring substituted at the 3-position with a 4-bromophenoxy group . With molecular formula C₉H₉BrO₂ and molecular weight 229.07 g/mol, this compound serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . Commercial availability includes purity grades of 95% to 98% from multiple vendors, with typical storage conditions at 2-8°C in sealed, dry environments . The compound incorporates both the strained oxetane ring—a recognized bioisostere for gem-dimethyl and carbonyl functionalities—and a bromine atom that enables further functionalization via cross-coupling reactions [1].

Why 3-(4-Bromophenoxy)oxetane Cannot Be Replaced by Carbon-Linked Oxetane Analogs in Synthesis Workflows


3-(4-Bromophenoxy)oxetane cannot be interchangeably substituted with structurally similar carbon-linked analogs such as 3-(4-bromophenyl)oxetane (CAS 1402158-49-9) or 2-(4-bromophenyl)oxetane (CAS 25574-16-7) due to fundamentally distinct physicochemical and reactivity profiles arising from the oxygen linker . The ether oxygen introduces a hydrogen bond acceptor site absent in direct C-linked analogs, altering both polarity and metabolic stability in downstream drug candidates [1]. Critically, the oxetane ring in 3-substituted oxetanes adopts different conformational preferences and undergoes ring-opening reactions via distinct mechanistic pathways compared to 2-substituted or carbon-linked variants, directly affecting synthetic yields and product profiles . The bromine substitution position (para on the phenoxy ring) further differentiates reactivity from meta-substituted analogs in cross-coupling applications [2]. These structural distinctions render generic substitution untenable without re-optimization of reaction conditions and reassessment of target molecule properties.

3-(4-Bromophenoxy)oxetane vs. Analogs: Quantitative Comparison of Physicochemical and Reactivity Differentiation


Lipophilicity and Hydrogen Bonding: LogP and TPSA Comparison of 3-(4-Bromophenoxy)oxetane vs. Carbon-Linked 3-(4-Bromophenyl)oxetane

3-(4-Bromophenoxy)oxetane exhibits significantly reduced lipophilicity and increased polar surface area compared to its direct carbon-linked analog 3-(4-bromophenyl)oxetane due to the ether oxygen linker . This differentiation is critical for drug discovery applications where modulating LogP and TPSA directly impacts oral bioavailability and CNS penetration .

Medicinal Chemistry ADME Optimization Bioisostere Design

Synthetic Route and Reaction Condition Differentiation: 3-(4-Bromophenoxy)oxetane vs. 3-((4-Bromophenoxy)methyl)oxetane

3-(4-Bromophenoxy)oxetane is synthesized via Mitsunobu coupling between oxetan-3-ol and 4-bromophenol at room temperature, yielding the direct O-linked product without methylene spacer . This contrasts with 3-((4-bromophenoxy)methyl)oxetane (CAS 1393688-54-4), which requires more forcing conditions (130°C, DMF, K₂CO₃/KI) and involves an additional synthetic step to install the methylene linker . The presence or absence of this methylene spacer alters conformational flexibility and metabolic stability in final drug candidates [1].

Organic Synthesis Process Chemistry Building Block Selection

Reactivity and Functionalization Potential: Bromine Position Effects on Cross-Coupling Applications

The para-bromophenoxy substitution pattern in 3-(4-bromophenoxy)oxetane provides enhanced reactivity in cross-coupling reactions compared to meta-substituted analogs due to electronic effects of the para-position relative to the ether oxygen . The bromine atom enables Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed couplings for late-stage diversification, while the oxetane ring remains intact under appropriate conditions . This combination of oxetane bioisostere properties with para-bromo functionality distinguishes the compound from 3-substituted oxetanes lacking halogen handles [1].

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Patent-Documented Utility: Adenosine A2A Receptor Antagonist and Cathepsin K Inhibitor Applications

3-(4-Bromophenoxy)oxetane and its derivatives are explicitly claimed as key synthetic intermediates in patents directed toward adenosine A2A receptor antagonists for Parkinson's disease treatment and cathepsin K inhibitors for bone resorption-related conditions . This patent documentation establishes the compound's validated utility in producing pharmacologically relevant molecular scaffolds, distinguishing it from structurally similar oxetane building blocks that lack such explicit therapeutic program linkage [1].

Parkinson's Disease Bone Resorption GPCR Antagonists

Predicted Physicochemical Properties: Boiling Point and Density Differentiation from Carbon-Linked Analogs

3-(4-Bromophenoxy)oxetane exhibits a higher predicted boiling point and significantly higher predicted density compared to its carbon-linked analog 3-(4-bromophenyl)oxetane . These differences arise from the oxygen linker introducing additional molecular weight and altered intermolecular interactions . The higher boiling point affects purification strategy selection (distillation feasibility), while increased density influences solvent partitioning behavior during workup procedures .

Process Chemistry Purification Handling Specifications

3-(4-Bromophenoxy)oxetane Procurement Applications: Validated Use Cases in Medicinal Chemistry and Process Development


Adenosine A2A Receptor Antagonist Development for Parkinson's Disease

3-(4-Bromophenoxy)oxetane serves as a key synthetic intermediate in the preparation of nitrogen-containing fused tricyclic derivatives that function as selective adenosine A2A receptor antagonists, as documented in patent literature referencing this compound class . The oxetane moiety contributes metabolic stability and modulated lipophilicity to the antagonist scaffold, while the para-bromophenoxy group provides a functional handle for late-stage diversification . Procurement of this specific building block is justified for research programs targeting adenosine A2A receptor-related conditions, particularly Parkinson's disease, where the patent-precedented synthetic route reduces development timelines .

Cathepsin K Inhibitor Synthesis for Bone Resorption Disorders

This oxetane building block is explicitly referenced in patent applications directed toward cathepsin K inhibitors, a therapeutic class targeting bone resorption diseases including osteoporosis and osteoarthritis . The compound's para-bromophenoxy substitution pattern enables incorporation into inhibitor scaffolds via palladium-catalyzed cross-coupling, while the oxetane ring serves as a metabolically stable bioisostere that enhances pharmacokinetic properties of the final inhibitor molecules [1]. Researchers pursuing cathepsin K as a therapeutic target benefit from this building block's pre-validated compatibility with established synthetic pathways.

Bioisostere Replacement Studies: Gem-Dimethyl and Carbonyl Surrogate Optimization

3-(4-Bromophenoxy)oxetane is employed in medicinal chemistry programs investigating oxetanes as bioisosteric replacements for gem-dimethyl groups and carbonyl functionalities . The compound's LogP of 2.23 and TPSA of 18.46 Ų provide specific physicochemical parameters that guide selection when optimizing aqueous solubility and reducing lipophilicity in lead compounds . The para-bromophenoxy substitution distinguishes this building block from simpler oxetane bioisosteres by offering an additional diversification point via cross-coupling, enabling parallel optimization of both bioisostere properties and target binding interactions [1].

Process Chemistry Development: Mild Mitsunobu Coupling Route Optimization

The established synthesis of 3-(4-bromophenoxy)oxetane via Mitsunobu coupling between oxetan-3-ol and 4-bromophenol under mild, room-temperature conditions provides a validated starting point for process chemistry teams developing scalable routes to oxetane-containing intermediates. Compared to alternative oxetane building blocks requiring elevated temperatures (e.g., 130°C for methylene-linked analogs) , this compound offers reduced thermal degradation risk and lower energy input requirements in multi-kilogram scale-up scenarios. Process development groups procuring this building block can leverage the established room-temperature protocol as a baseline for further yield optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenoxy)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.